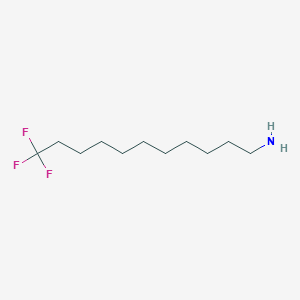

11,11,11-Trifluoro-undecylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“11,11,11-Trifluoro-undecylamine” is likely a long-chain amine with a trifluoromethyl group at the end of the chain . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. In this case, “11,11,11-Trifluoro-undecylamine” would be a primary amine, as it has only one alkyl group attached to the nitrogen atom. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular formula of “11,11,11-Trifluoro-undecylamine” is likely C11H22F3N, based on the name of the compound. The compound would consist of a long hydrocarbon chain with a trifluoromethyl group at one end and an amine group at the other.Chemical Reactions Analysis

As an amine, “11,11,11-Trifluoro-undecylamine” would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation . The presence of the trifluoromethyl group could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “11,11,11-Trifluoro-undecylamine” would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and volatility .Applications De Recherche Scientifique

Neuroprotective Activity : A study by Geldenhuys et al. (2003) examined the neuroprotective activity of novel pentacyclo-undecylamines in a mouse model of Parkinson's disease, suggesting potential therapeutic applications in neurodegenerative disorders (Geldenhuys et al., 2003).

Positron Emission Tomography (PET) Radiopharmaceuticals : Rotstein et al. (2016) discussed the use of carbon-11, including compounds like 11,11,11-Trifluoro-undecylamine, in synthesizing PET radiopharmaceuticals for in vivo imaging (Rotstein et al., 2016).

Ion-Selective Electrodes : Schulthess et al. (1981) used tri-n-dodecylamine, a compound related to 11,11,11-Trifluoro-undecylamine, for creating highly selective liquid-membrane electrodes for hydrogen ions, indicating potential use in analytical chemistry (Schulthess et al., 1981).

Luminescence Integration in Hybrid Materials : Shao and Yan (2014) utilized surfactant dodecyl(11-(methacryloyloxy)undecyl)dimethylammonium bromide, similar in structure to 11,11,11-Trifluoro-undecylamine, in the assembly of multi-component photofunctional hybrids, which may have applications in materials science (Shao & Yan, 2014).

Synthesis of [11C]Trifluoromethylarenes : Young, Pike, and Taddei (2020) explored the synthesis of [11C]trifluoromethylarenes from primary aromatic amines, a method relevant in the development of PET radiotracers, which could involve compounds like 11,11,11-Trifluoro-undecylamine (Young, Pike, & Taddei, 2020).

Organic Synthesis : Sasakura, Terui, and Sugasawa (1985) developed methods in organic synthesis that involve the use of similar amine compounds, highlighting the utility of such compounds in complex organic reactions (Sasakura, Terui, & Sugasawa, 1985).

Powder Coatings : Rejaibi et al. (2015) synthesized biosourced polyamides using 11-aminoundecanoic acid, related to 11,11,11-Trifluoro-undecylamine, for potential use in UV powder coatings, indicating possible applications in industrial and materials science (Rejaibi et al., 2015).

Synthesis of Amides and Acid Anhydrides : Ishihara et al. (1996) utilized scandium trifluoromethanesulfonate in the synthesis of amides and acid anhydrides, showing the potential of trifluoromethylated compounds in catalysis (Ishihara et al., 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

11,11,11-trifluoroundecan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22F3N/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h1-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKSALYAFKQWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,11,11-Trifluoro-undecylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)